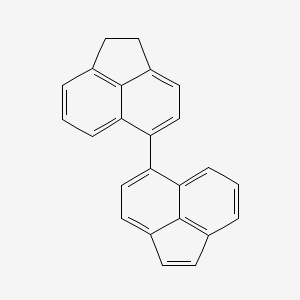![molecular formula C14H28SSi B14207559 Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane CAS No. 833460-56-3](/img/structure/B14207559.png)
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a deca-1,7-diene derivative with a trimethylsilyl reagent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and molecular interactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and delivery systems.
Industry: In industrial applications, it is used in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism by which Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane exerts its effects involves interactions with molecular targets and pathways. The compound’s silicon atom can form stable bonds with various organic groups, allowing it to participate in a range of chemical reactions. Its methylsulfanyl group can undergo oxidation or substitution, leading to the formation of different products with distinct properties.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler analog with a similar silicon-based structure.
Trimethyl(1,7-octadiyn-1-yl)silane: Another organosilicon compound with a different carbon chain structure.
Uniqueness
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane stands out due to its unique combination of a silicon atom, a methylsulfanyl group, and a deca-1,7-diene backbone. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
CAS番号 |
833460-56-3 |
|---|---|
分子式 |
C14H28SSi |
分子量 |
256.52 g/mol |
IUPAC名 |
trimethyl(1-methylsulfanyldeca-1,7-dienyl)silane |
InChI |
InChI=1S/C14H28SSi/c1-6-7-8-9-10-11-12-13-14(15-2)16(3,4)5/h7-8,13H,6,9-12H2,1-5H3 |
InChIキー |
OXFAVMQTLNXMTA-UHFFFAOYSA-N |
正規SMILES |
CCC=CCCCCC=C([Si](C)(C)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



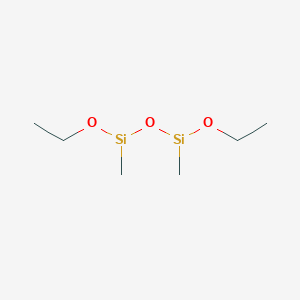
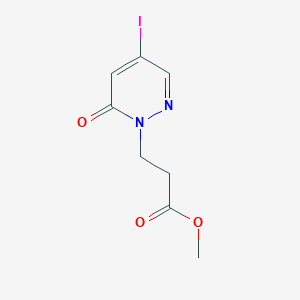
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid](/img/structure/B14207510.png)
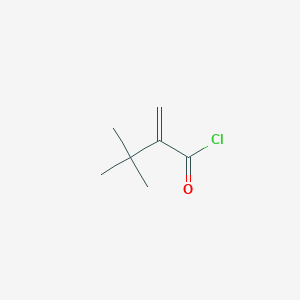
![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)
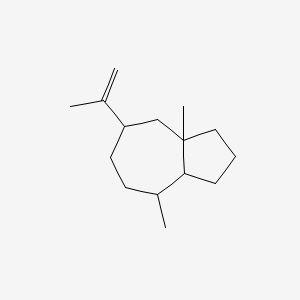
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)
